Forskolin Hemisuccinate
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Overview
Description
Forskolin Hemisuccinate is a derivative of forskolin, a labdane diterpenoid extracted from the roots of the plant Coleus forskohlii. Forskolin has been traditionally used in Ayurvedic medicine and is known for its ability to activate adenylyl cyclase, thereby increasing cyclic adenosine monophosphate (cAMP) levels in cells . This compound is synthesized to enhance the solubility and stability of forskolin, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Forskolin Hemisuccinate is synthesized by esterifying forskolin with succinic anhydride. The reaction typically involves dissolving forskolin in an organic solvent such as dichloromethane, followed by the addition of succinic anhydride and a catalytic amount of a base like pyridine. The reaction mixture is stirred at room temperature for several hours until the formation of this compound is complete .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction of forskolin from Coleus forskohlii roots, followed by its chemical modification. The extraction process includes methods like column chromatography and hydrotropic extraction to obtain high-purity forskolin . The subsequent esterification with succinic anhydride is carried out in large reactors under controlled conditions to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: Forskolin Hemisuccinate undergoes various chemical reactions, including:
Oxidation: Forskolin can be oxidized using agents like hexavalent chromium and ceric ammonium nitrate.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups of forskolin.
Common Reagents and Conditions:
Oxidation: Hexavalent chromium in dimethylformamide-perchloric acid medium.
Reduction: Sodium borohydride in methanol.
Substitution: Pyridinium chlorochromate in sulfuric acid.
Major Products Formed:
Oxidation: Oxidized derivatives of forskolin with altered biological properties.
Reduction: Reduced forms of forskolin with potential changes in activity.
Substitution: Substituted derivatives with modified functional groups.
Scientific Research Applications
Forskolin Hemisuccinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving cell signaling pathways due to its ability to elevate cAMP levels.
Industry: Utilized in the formulation of dietary supplements, cosmetics, and pharmaceuticals.
Mechanism of Action
The primary mechanism of action of Forskolin Hemisuccinate involves the activation of adenylyl cyclase, leading to an increase in intracellular cAMP levels . Elevated cAMP levels activate protein kinase A (PKA), which in turn regulates various cellular processes such as metabolism, gene expression, and cell proliferation . This compound’s enhanced solubility allows for more efficient delivery and uptake in biological systems, amplifying its effects.
Comparison with Similar Compounds
Forskolin Hemisuccinate is unique due to its improved solubility and stability compared to forskolin. Similar compounds include:
Deacetylforskolin: A derivative with a deacetylated hydroxyl group.
9-Deoxyforskolin: Lacks a hydroxyl group at the 9th position.
1,9-Dideoxyforskolin: Lacks hydroxyl groups at both the 1st and 9th positions.
These derivatives differ in their chemical structure and biological activity, but this compound stands out for its enhanced properties, making it more suitable for various applications.
Properties
Molecular Formula |
C24H36O9 |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
4-[[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl]oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C24H36O9/c1-7-21(4)12-14(26)24(31)22(5)13(25)10-11-20(2,3)18(22)17(30)19(23(24,6)33-21)32-16(29)9-8-15(27)28/h7,13,17-19,25,30-31H,1,8-12H2,2-6H3,(H,27,28)/t13-,17-,18-,19-,21-,22-,23+,24-/m0/s1 |
InChI Key |
GAXOOYZVVOXRCK-OMGLFDDGSA-N |
Isomeric SMILES |
C[C@@]1(CC(=O)[C@@]2([C@]3([C@H](CCC([C@@H]3[C@@H]([C@@H]([C@]2(O1)C)OC(=O)CCC(=O)O)O)(C)C)O)C)O)C=C |
Canonical SMILES |
CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)OC(=O)CCC(=O)O)O)C)O)C |
Origin of Product |
United States |
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